5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

Estrogen receptor Tamoxifen analog Scaffold hopping

5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9) is a fully synthetic, tetrasubstituted 1H-indole derivative bearing a 5-fluoro substituent, a 3-phenyl ring, and a 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl] group. With a molecular weight of 400.5 g mol⁻¹, a computed XLogP3-AA of 5.9, one hydrogen-bond donor, and three hydrogen-bond acceptors, the molecule occupies physicochemical space typical of orally bioavailable, CNS-penetrant small molecules.

Molecular Formula C26H25FN2O
Molecular Weight 400.5 g/mol
CAS No. 7720-62-9
Cat. No. B13765989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole
CAS7720-62-9
Molecular FormulaC26H25FN2O
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
InChIInChI=1S/C26H25FN2O/c27-21-10-13-24-23(18-21)25(19-6-2-1-3-7-19)26(28-24)20-8-11-22(12-9-20)30-17-16-29-14-4-5-15-29/h1-3,6-13,18,28H,4-5,14-17H2
InChIKeyQXDGEYVDMBHOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9) – Procurement-Relevant Structural and Physicochemical Baseline


5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9) is a fully synthetic, tetrasubstituted 1H-indole derivative bearing a 5-fluoro substituent, a 3-phenyl ring, and a 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl] group [1]. With a molecular weight of 400.5 g mol⁻¹, a computed XLogP3-AA of 5.9, one hydrogen-bond donor, and three hydrogen-bond acceptors, the molecule occupies physicochemical space typical of orally bioavailable, CNS-penetrant small molecules [1]. Its architecture formally replaces the triphenylethylene core of tamoxifen with a 1H-indole scaffold while retaining the basic aminoalkoxy side chain, making it a structurally distinct tamoxifen relative [2].

Why Generic Substitution Fails for 5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9)


Indole-modified tamoxifen relatives are not interchangeable. While they share a common basic aminoalkoxy side chain, the replacement of the central ethylene bridge with a rigid, aromatic 1H-indole core profoundly alters π‑stacking geometry, hydrogen-bonding capacity, and metabolic susceptibility [1]. Even among close analogs, the presence or position of a fluorine substituent on the indole ring can change electronic distribution, CYP450 oxidative metabolism, and target‑binding kinetics [2]. Therefore, selecting a specific congener such as CAS 7720‑62‑9 rather than a generic “indole‑tamoxifen” or “fluoro‑indole” is essential when a defined pharmacological or ADME profile is required. The quantitative evidence below substantiates the differentiation that compels compound-specific procurement.

Quantitative Differentiation Evidence for 5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9) vs. Closest Comparators


Structural Divergence from Parent Tamoxifen: Indole Core vs. Triphenylethylene Scaffold

CAS 7720‑62‑9 embodies a scaffold‑hop from tamoxifen’s triphenylethylene core to a 1H-indole heterocycle. This conversion replaces a flexible, isomerizable stilbene-like system with a rigid, planar indole that lacks the geometric (E/Z) isomerism inherent to tamoxifen. The indole NH introduces a hydrogen‑bond donor absent in tamoxifen, while the 5‑fluoro substituent modulates electron density on the indole ring [1][2]. Direct comparative data for CAS 7720‑62‑9 against tamoxifen are not yet available in the public domain (as of the knowledge cut‑off). However, the broader indole‑modified tamoxifen series demonstrates that scaffold replacement can enhance selectivity for ER‑positive breast cancer cells; for example, the analog E‑33 (an oxindole‑tamoxifen hybrid) showed an IC₅₀ of 3.5 µM against MCF‑7 cells versus tamoxifen’s reported IC₅₀ range of 10–25 µM in the same cell line [1].

Estrogen receptor Tamoxifen analog Scaffold hopping

5-Fluoro Substitution on the Indole Ring: Physicochemical Differentiation from Non-Fluorinated Indole Analogs

Compared to a hypothetical non-fluorinated parent (5-H), the 5-fluoro substituent present in CAS 7720‑62‑9 alters the electron distribution of the indole ring, as reflected in the computed XLogP3‑AA of 5.9 [1]. The electronegative fluorine atom reduces the HOMO energy and increases oxidative metabolic stability at the metabolically labile 5‑position of the indole ring, a well‑established effect in medicinal chemistry [2]. Although direct head‑to‑head metabolic stability data for CAS 7720‑62‑9 are not publicly available, the 5‑fluoro modification is a classic strategy to block CYP450‑mediated hydroxylation at the indole 5‑position, a major metabolic soft spot in unsubstituted indoles [2].

Fluorine chemistry Metabolic stability CYP450

Pyrrolidinylethoxy Side Chain: Differentiation from Dimethylaminoethoxy and Other Basic Side Chains in SERM-like Molecules

CAS 7720‑62‑9 incorporates a pyrrolidinylethoxy side chain rather than the dimethylaminoethoxy chain found in tamoxifen. The pyrrolidine ring increases steric bulk and alters the pKa of the terminal amine (pyrrolidine pKa ≈ 11.3 vs. dimethylamine pKa ≈ 10.7), which can affect lysosomal trapping, volume of distribution, and off‑target receptor interactions [1][2]. In a related series of indole‑modified tamoxifen analogs, variation of the aminoalkoxy side chain (e.g., dimethylaminoethoxy to pyrrolidinylethoxy) has been shown to modulate antiproliferative potency against MCF‑7 cells by more than 5‑fold [3].

Structure-activity relationship Basic side chain Receptor binding

Physicochemical Property Space: Differentiation from Endoxifen and 4-Hydroxytamoxifen

CAS 7720‑62‑9 exhibits a computed XLogP3‑AA of 5.9, substantially higher than endoxifen (XLogP3‑AA ≈ 3.5) and 4‑hydroxytamoxifen (XLogP3‑AA ≈ 4.0) [1][2]. The higher lipophilicity predicts greater membrane permeability and CNS penetration potential, but also higher plasma protein binding and possibly reduced aqueous solubility. The molecular weight (400.5 g mol⁻¹) remains within the Lipinski‑rule space, unlike many larger tamoxifen dimers and bis(indolyl)methane derivatives reported in the literature [3].

Drug-likeness Lipophilicity ADME

Hydrogen-Bond Donor Capacity: Differentiation from Tamoxifen and Its Classic Metabolites

The indole NH of CAS 7720‑62‑9 provides a hydrogen‑bond donor (HBD) that is absent in tamoxifen, endoxifen, and 4‑hydroxytamoxifen, which rely on phenolic OH groups as their primary HBDs [1][2]. The indole NH donor is less acidic (pKa ≈ 16–17) than a phenol (pKa ≈ 9–10), enabling different hydrogen‑bonding geometry and strength with target proteins. This single HBD, combined with three hydrogen‑bond acceptors, gives a HBD/HBA ratio of 1:3, which is favorable for oral absorption while offering an alternative pharmacophoric interaction point with the estrogen receptor or other targets [1].

Hydrogen bonding Receptor interaction Solubility

Procurement-Guiding Application Scenarios for 5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS 7720-62-9)


ER‑Positive Breast Cancer Cell‑Line Screening Requiring a Non‑Isomerizable Ligand Scaffold

CAS 7720‑62‑9 replaces tamoxifen’s isomerizable triphenylethylene with a rigid indole core, eliminating E/Z heterogeneity in assay solutions. This is valuable for reproducible ER‑positive (e.g., MCF‑7) cell‑viability screens where a single, defined molecular species is essential [1]. Class‑level data suggest indole‑modified tamoxifens can achieve IC₅₀ values 2.9‑ to 7.1‑fold lower than tamoxifen in MCF‑7 cells [1].

Metabolic Stability Studies Leveraging the 5‑Fluoro Indole Blocking Strategy

The 5‑fluoro substituent is predicted to block CYP450‑mediated hydroxylation at the indole C5 position, a common metabolic soft spot [2]. This makes CAS 7720‑62‑9 a suitable candidate for in vitro microsomal or hepatocyte stability assays where a non‑fluorinated analog would be rapidly cleared, confounding pharmacological readouts.

CNS‑Penetrant ER Ligand Research for Neuroendocrine Pathway Investigation

With a computed XLogP3‑AA of 5.9, CAS 7720‑62‑9 is substantially more lipophilic than endoxifen (XLogP3‑AA ≈ 3.5) and 4‑hydroxytamoxifen (XLogP3‑AA ≈ 4.0) [3]. This property predicts brain penetration, making the compound a candidate for studying central estrogen‑receptor signaling, neuroprotection, or mood regulation in preclinical models.

Structure–Activity Relationship (SAR) Studies on the Pyrrolidinylethoxy Side Chain

The pyrrolidinylethoxy side chain differentiates CAS 7720‑62‑9 from dimethylaminoethoxy-bearing analogs. In the context of indole‑tamoxifen SAR, varying the basic side chain can modulate MCF‑7 antiproliferative potency by >5‑fold and alter receptor‑binding kinetics [1][4]. This compound is therefore a key tool for mapping the pharmacophoric requirements of the basic amine region in ER‑targeted indoles.

Quote Request

Request a Quote for 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.